5-Amino-4-hydroxynaphthalene-1-sulfonic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

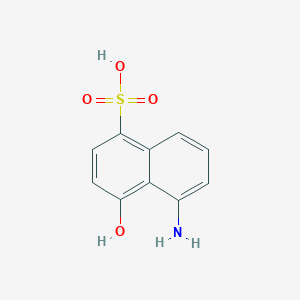

5-Amino-4-hydroxynaphthalene-1-sulfonic acid is a derivative of naphthalene, characterized by the presence of amino, hydroxyl, and sulfonic acid functional groups. This compound is a colorless solid and is primarily used as a precursor in the synthesis of various dyes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-4-hydroxynaphthalene-1-sulfonic acid typically involves the sulfonation of 1-aminonaphthalene followed by hydroxylation. The reaction conditions often include the use of sulfuric acid and sodium hydroxide .

Industrial Production Methods: Industrial production of this compound involves large-scale sulfonation and hydroxylation processes. The reaction is carried out in controlled environments to ensure high yield and purity .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones.

Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate.

Substitution: The amino and hydroxyl groups can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as acyl chlorides and anhydrides are used for substitution reactions.

Major Products: The major products formed from these reactions include various naphthalene derivatives, which are used in dye synthesis and other industrial applications .

Applications De Recherche Scientifique

5-Amino-4-hydroxynaphthalene-1-sulfonic acid has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 5-Amino-4-hydroxynaphthalene-1-sulfonic acid involves its interaction with various molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and participate in nucleophilic substitution reactions. These interactions are crucial in its role as a precursor in dye synthesis and other applications .

Comparaison Avec Des Composés Similaires

- 1-Aminonaphthalene-4-sulfonic acid

- 4-Aminonaphthalene-1-sulfonic acid

- 7-Amino-4-hydroxynaphthalene-2-sulfonic acid

Uniqueness: 5-Amino-4-hydroxynaphthalene-1-sulfonic acid is unique due to the presence of both amino and hydroxyl groups on the naphthalene ring, which enhances its reactivity and versatility in various chemical reactions .

Activité Biologique

5-Amino-4-hydroxynaphthalene-1-sulfonic acid (also known as 5-Amino-1-naphthalenesulfonic acid) is a compound of significant interest in various biological and chemical research fields. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

This compound features an amino group (-NH2), a hydroxyl group (-OH), and a sulfonic acid group (-SO3H) attached to a naphthalene ring, which contributes to its diverse biological activities.

Biological Activities

The biological activities of this compound include:

- Antimicrobial Activity : Research indicates that aminonaphthalenesulfonic acids exhibit antibacterial properties against various microorganisms. For instance, studies have shown efficacy against gram-positive and gram-negative bacteria, which is attributed to their ability to disrupt bacterial cell membranes and interfere with metabolic processes .

- Antioxidant Properties : The compound has demonstrated antioxidant capabilities, which can help mitigate oxidative stress in biological systems. This property is essential for protecting cells from damage caused by reactive oxygen species (ROS) .

- Enzyme Inhibition : this compound has been identified as an inhibitor of certain metabolic enzymes, including those involved in the metabolism of drugs and xenobiotics. This inhibition can have implications for drug interactions and toxicity .

The mechanisms through which this compound exerts its biological effects include:

- Cell Membrane Disruption : By integrating into bacterial membranes, the compound can alter membrane permeability, leading to cell lysis.

- Redox Cycling : The compound's ability to participate in redox reactions may contribute to its antioxidant activity, helping to neutralize free radicals.

- Enzyme Binding : The structural features of the compound allow it to bind effectively to active sites on enzymes, inhibiting their function.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Antimicrobial Activity : A study published in Applied Environmental Microbiology reported that certain strains of bacteria could metabolize naphthalenesulfonates, including 5-amino derivatives, indicating potential applications in bioremediation . The study highlighted the compound's role as a sulfur source for microbial growth.

| Microorganism | Activity Observed | Reference |

|---|---|---|

| E. coli | Inhibition | |

| S. aureus | Inhibition | |

| Pseudomonas sp. | Metabolism |

- Antioxidant Activity Assessment : Research published in the Journal of Organic Chemistry evaluated the antioxidant properties of various aminonaphthalenesulfonic acids, including 5-amino derivatives. The study found significant scavenging activity against DPPH radicals, suggesting potential therapeutic applications in oxidative stress-related diseases .

Propriétés

IUPAC Name |

5-amino-4-hydroxynaphthalene-1-sulfonic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4S/c11-7-3-1-2-6-9(16(13,14)15)5-4-8(12)10(6)7/h1-5,12H,11H2,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOXXKJYGIOINNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2C(=C1)N)O)S(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.